N-(2-ethoxyphenyl)-2-iodobenzamide
Description
N-(2-ethoxyphenyl)-2-iodobenzamide is a benzamide derivative featuring a 2-iodobenzoyl group linked to a 2-ethoxyphenylamine moiety. The ethoxy group (–OCH₂CH₃) at the ortho position of the phenyl ring and the iodine atom on the benzamide scaffold distinguish it structurally from related compounds.
Properties
Molecular Formula |
C15H14INO2 |
|---|---|
Molecular Weight |
367.18g/mol |
IUPAC Name |
N-(2-ethoxyphenyl)-2-iodobenzamide |
InChI |
InChI=1S/C15H14INO2/c1-2-19-14-10-6-5-9-13(14)17-15(18)11-7-3-4-8-12(11)16/h3-10H,2H2,1H3,(H,17,18) |
InChI Key |
HGRHMRJWVIXCOK-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC=CC=C2I |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC=CC=C2I |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Analogous Benzamide Derivatives
Electronic and Steric Effects
- Steric Hindrance: Bulky groups like tert-butyl or 2-ethylphenyl decrease reaction rates in Cu-catalyzed domino syntheses compared to smaller substituents (e.g., methoxy) .
Key Research Findings
- Synthetic Efficiency : Iodinated benzamides generally achieve higher reactivity in cross-coupling reactions than brominated analogs, though at higher costs .
- Biodistribution: The 2-iodobenzamide scaffold, when paired with aminoalkyl side chains (e.g., BZA2), shows exceptional selectivity for melanotic tumors, making it superior to non-targeted tracers like iodoamphetamine .
- Structural Flexibility : Derivatives with heterocyclic attachments (e.g., benzoxazole in N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-3-iodobenzamide) exhibit divergent pharmacological profiles, highlighting the need for tailored designs .
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